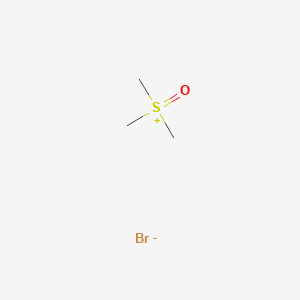

三甲基亚砜鎓溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of trimethylsulfoxonium bromide has been explored through a modified Kornblum oxidation condition, demonstrating a straightforward method yielding the compound in approximately 65% yields after recrystallization. This process provides an effective route for generating trimethylsulfoxonium bromide, showcasing its accessibility for research and industrial applications (Park, So, & Kim, 2005).

科学研究应用

有机化合物的合成

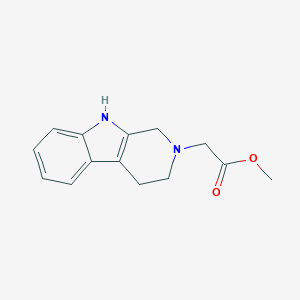

三甲基亚砜鎓溴化物用作各种有机化合物的合成中间体。 它在制备强效且选择性的利尿剂方面起着至关重要的作用 . 该化合物参与合成复杂的分子,如6β,7β-二氢-17-羟基-3-氧代-3'H-环丙烷[6,7]-17α-孕-4-烯-21-羧酸钾,该分子具有重要的医学应用 .

有机转化中的催化剂

它作为一种有希望的有机转化催化剂。它促进化学反应的能力使其在各种化学品的生产中具有价值。 例如,它可用于通过破坏病原体的细胞膜和抑制害虫的生长来控制作物上的真菌病害和昆虫害虫 .

晶体学

在晶体学领域,三甲基亚砜鎓溴化物用于形成复杂的晶体结构,例如双(三甲基亚砜鎓)链状聚[µ2-六溴合铟(III)钠(I)]。 这些结构在非线性光学实验中具有潜在的应用,对于理解新材料的性质具有重要意义 .

杀菌应用

该化合物是生产杀菌唑类衍生物的中间体。 这些衍生物对于保护作物免受真菌感染至关重要,从而在农业化学中发挥着重要作用 .

材料科学

三甲基亚砜鎓溴化物参与合成在铁电体、压电体、热电体、压热体和磁性体中具有应用的材料。 这些材料用于各种器件和传感器,促进了材料科学的进步 .

化学反应中的稳定剂

它在化学反应中充当稳定剂,尤其是在其他亚砜鎓化合物的合成中。 添加三甲基亚砜鎓溴化物可以防止剧烈反应和爆炸,使化学过程更安全、更高效 .

作用机制

Target of Action

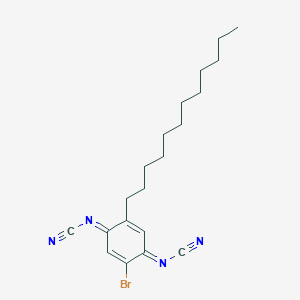

Trimethylsulfoxonium Bromide primarily targets fungal cells . It acts as a fungicide, inhibiting the growth of these cells .

Mode of Action

Trimethylsulfoxonium Bromide interacts with its targets by binding to the sterol biosynthesis pathway . This interaction disrupts the production of ergosterol , an essential component for fungal cell membranes .

Biochemical Pathways

The affected pathway is the sterol biosynthesis pathway . The disruption in the production of ergosterol leads to a deficiency in an essential component of the fungal cell membranes. This deficiency inhibits the growth of the fungal cells .

Pharmacokinetics

Its effectiveness against chronic bronchitis and other pulmonary diseases suggests that it can be absorbed and distributed in the body to reach the site of infection .

Result of Action

The result of Trimethylsulfoxonium Bromide’s action is the inhibition of fungal cell growth . By disrupting the production of ergosterol, it compromises the integrity of the fungal cell membranes, thereby inhibiting their growth .

安全和危害

未来方向

属性

InChI |

InChI=1S/C3H9OS.BrH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPJZBFFLDRKSF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](=O)(C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456116 |

Source

|

| Record name | Trimethylsulfoxonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25596-24-1 |

Source

|

| Record name | Trimethylsulfoxonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

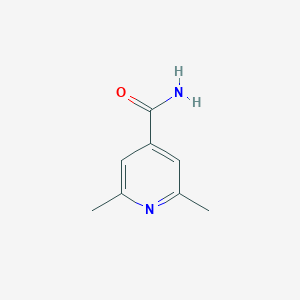

Q1: What is the primary application of Trimethylsulfoxonium Bromide in organic synthesis, as highlighted in the provided research?

A1: Trimethylsulfoxonium Bromide is utilized as a reagent in the synthesis of Fluconazole. [] It specifically acts as a source of methylene for the formation of an epoxide intermediate, which subsequently reacts with 1,2,4-triazole to yield Fluconazole.

Q2: What advantages does Trimethylsulfoxonium Bromide offer over other reagents in Fluconazole synthesis?

A2: The research highlights two key advantages of using Trimethylsulfoxonium Bromide:

- Reduced Side Reactions: Bromide ions, being weakly nucleophilic, minimize side reactions compared to other reagents. This leads to a higher yield and purity of the desired product, Fluconazole. []

- Cost-Effectiveness: Trimethylsulfoxonium Bromide is a more cost-effective option due to its lower price and efficient molar mass utilization in the reaction. []

Q3: What are the key considerations for safe and efficient production of Trimethylsulfoxonium Bromide?

A3: The production of Trimethylsulfoxonium Bromide involves reacting Dimethyl Sulfoxide with Methyl Bromide (MeBr). A crucial safety aspect during this process is controlling the addition rate of MeBr and maintaining a specific temperature range within the reaction system. This is critical due to the potential explosion hazards associated with MeBr. [] This careful control ensures a safe and efficient production process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)

![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)